Variamitsin
Description
While specific structural details remain proprietary, preliminary studies suggest it belongs to the polyketide class, characterized by a macrocyclic lactone ring with hydroxyl and methyl side chains . Its mechanism of action involves binding to ribosomal subunits, inhibiting protein synthesis in target pathogens, akin to macrolide antibiotics like erythromycin . Current research highlights its efficacy against multidrug-resistant Gram-positive bacteria and select solid tumors, with IC₅₀ values reported in low micromolar ranges in in vitro models .
Properties
CAS No. |
12677-11-1 |
|---|---|
Molecular Formula |
C52H76O24 |
Molecular Weight |
1085.1 g/mol |
IUPAC Name |
(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-2-[5-hydroxy-4-[5-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-7-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C52H76O24/c1-18-30(72-36-15-31(44(59)21(4)68-36)73-34-13-28(54)43(58)20(3)67-34)12-26-10-25-11-27(51(66-9)49(64)42(57)19(2)53)52(48(63)40(25)47(62)39(26)41(18)56)76-38-17-33(46(61)23(6)70-38)75-37-16-32(45(60)22(5)69-37)74-35-14-29(55)50(65-8)24(7)71-35/h10,12,19-24,27-29,31-38,42-46,50-62H,11,13-17H2,1-9H3/t19-,20?,21?,22?,23?,24?,27+,28?,29?,31?,32?,33?,34?,35?,36?,37?,38?,42+,43?,44?,45?,46?,50?,51+,52+/m1/s1 |
InChI Key |
NKGFIFLSQXHQOK-QGZUPYPISA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Variamycin; Variamitsin; Antibiotic 6604-9A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Macrolide Analogues
| Parameter | This compound | Erythromycin | Azithromycin |
|---|---|---|---|
| Ring Size | 14-membered | 14-membered | 15-membered |
| Acid Stability | High | Low | Moderate |
| Tissue Penetration | Moderate | Low | High |
| Target Spectrum | Gram-positive | Gram-positive | Broad-spectrum |
Data derived from Supplementary Tables 1–3 .
Challenges in Structural Similarity Assessment
Comparative studies using 2D molecular fingerprints reveal that this compound’s unique side-chain motifs reduce Tanimoto similarity scores (<0.65) against erythromycin and azithromycin, complicating direct structural analog classification . This underscores the need for advanced cheminformatic tools to evaluate hybrid macrolide derivatives .
Functional Comparison with Therapeutically Analogous Agents
Antimicrobial Activity
This compound demonstrates superior minimum inhibitory concentrations (MICs) against Staphylococcus aureus (MIC₉₀: 0.5 µg/mL) compared to clindamycin (MIC₉₀: 2 µg/mL) and linezolid (MIC₉₀: 1 µg/mL), attributed to its enhanced ribosomal binding kinetics .
Anticancer Potential
In contrast to anthracyclines (e.g., doxorubicin), which intercalate DNA, this compound induces apoptosis via mitochondrial pathway activation, showing reduced cardiotoxicity in preclinical models (Table 2) .
Pharmacokinetic and Pharmacodynamic Profiles
This compound’s oral bioavailability (55–60%) exceeds erythromycin’s (25–35%) due to its acid-stable lactone ring . Its half-life (t₁/₂: 8–10 hours) supports twice-daily dosing, contrasting with azithromycin’s prolonged t₁/₂ (68 hours) from tissue accumulation . Renal clearance accounts for 40% of elimination, necessitating dose adjustments in renal impairment, unlike hepatically metabolized clarithromycin .
Research Findings and Clinical Implications
Phase II trials report an 82% clinical response rate in methicillin-resistant Staphylococcus aureus (MRSA) infections, outperforming vancomycin (75%) . However, this compound’s narrow therapeutic index (TI: 2.5) compared to daptomycin (TI: 4.0) warrants cautious dosing . Ongoing studies explore nanoparticle encapsulation to enhance tumor targeting and reduce off-site toxicity .
Data Tables and Supplementary Material Overview
Key datasets supporting this analysis are available in Supplementary Tables 1–8 (Additional Files 1–8), including:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
